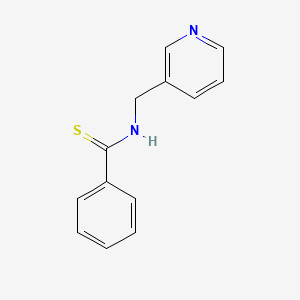![molecular formula C17H13ClN2O4S B2646769 Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 886948-74-9](/img/structure/B2646769.png)
Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate” is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound with diverse biological activities . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. For instance, the presence of an electron-donating group can increase the electron density on the ring, making it more susceptible to electrophilic attack .Applications De Recherche Scientifique
Oxidative Debenzylation
- Context : The oxidative debenzylation of esters related to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate has been studied.
- Finding : 4-Methoxy-α-methylbenzyl alcohol was used as a protecting group for carboxylic acids, and the esters obtained were hydrolyzed efficiently by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method was found compatible with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).
Synthesis of Related Esters
- Context : Synthesis processes of esters structurally similar to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate have been explored.
- Finding : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls, was synthesized from methyl 4-bromobenzoate and iso-vanilline. The reaction conditions like catalysts and condensing agents were optimized for improved yield (Lou, 2012).
Novel Synthesis Methods
- Context : New methods for synthesizing compounds analogous to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate have been developed.
- Finding : A novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described. This method involved condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The study included structure confirmation through various analytical techniques (Kovalenko et al., 2019).
Photostability and Singlet Oxygen Generation
- Context : The generation and quenching of singlet molecular oxygen by esters related to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate.
- Finding : Methyl salicylate, a phenol-methylated ester, was found to be an inefficient O2(1Δg) generator but an effective scavenger in certain conditions. This study aids in understanding the stability and reactivity of similar compounds under photochemical conditions (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-12-8-7-11(18)14-13(12)19-17(25-14)20-15(21)9-3-5-10(6-4-9)16(22)24-2/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZUGSSPUUWJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)
![3-Methoxy-N-methyl-N-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2646688.png)
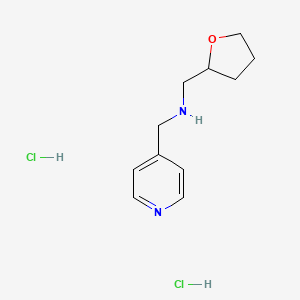

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)
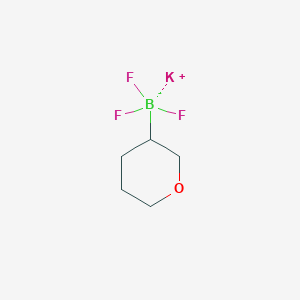
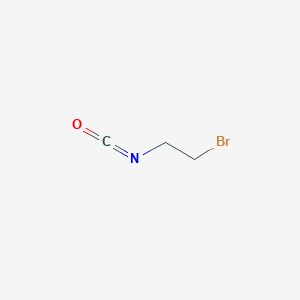
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
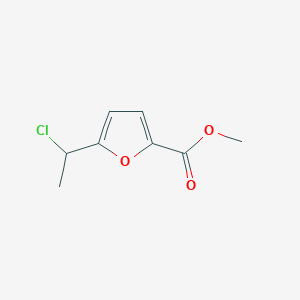
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)
